molecular formula C7H7N3O3 B147307 3-Nitrobenzhydrazide CAS No. 618-94-0

3-Nitrobenzhydrazide

Cat. No. B147307
CAS RN: 618-94-0
M. Wt: 181.15 g/mol
InChI Key: NQEWXLVDAVTOHM-UHFFFAOYSA-N
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Description

3-Nitrobenzhydrazide is a chemical compound that is part of the benzohydrazide family. It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a hydrazide functional group. This structure is a common motif in various synthesized compounds that exhibit a range of biological activities, including antimicrobial and anticonvulsant properties .

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the reaction of an appropriate aldehyde or ketone with a hydrazide. For instance, 3-nitrobenzhydrazide derivatives can be synthesized by reacting 3-nitrobenzaldehyde with hydrazine. In the literature, similar compounds have been synthesized and characterized by various physico-chemical methods, including single-crystal X-ray diffraction . These methods provide detailed information about the molecular structure and confirm the identity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives, including those with a nitro group, is often stabilized by intramolecular hydrogen bonding. X-ray diffraction studies reveal that these compounds can exhibit nearly planar configurations, with dihedral angles between benzene rings indicating the degree of planarity . The presence of substituents like nitro groups can influence the molecular geometry and the overall stability of the compound.

Chemical Reactions Analysis

Benzohydrazide derivatives can participate in various chemical reactions due to their functional groups. The hydrazide moiety can react with aldehydes or ketones to form hydrazones, which are characterized by a C=N double bond. The nitro group can undergo reduction to form amino derivatives, which can further react in various ways. The literature provides insights into the reactivity of similar compounds, where the presence of electron-withdrawing groups like nitro can enhance antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitrobenzhydrazide derivatives are influenced by their molecular structure. These compounds typically exhibit solid-state properties that can be characterized by techniques such as thermogravimetric analysis, differential scanning calorimetry, and impedance of aqueous solutions . The presence of functional groups like nitro and hydrazide can also affect properties like solubility and melting point. The antimicrobial and anticonvulsant activities of these compounds are of particular interest, as they can be related to their chemical structure .

Scientific Research Applications

1. Synthesis of Antimicrobial Agents

A study by Paruch et al. (2020) explored the two-stage synthesis of 1,3,4-oxadiazole derivatives from 3-methyl-4-nitrobenzhydrazide. Some synthesized compounds showed antimicrobial activity, particularly against Staphylococcus spp. This demonstrates the potential of 3-Nitrobenzhydrazide derivatives as antimicrobial agents.

2. Complex Synthesis and Antimicrobial Activities

Badiger et al. (2012) Badiger et al. (2012) synthesized and characterized transition metal complexes of 3-methoxysalicylaldehyde-2-aminobenzhydrazone, which displayed enhanced antibacterial and antifungal activities. This indicates the role of 3-Nitrobenzhydrazide related compounds in the synthesis of antimicrobial agents.

3. Palladium Complexes for Spectroscopic Characterization

The synthesis and characterization of a palladium(II) complex with 4-Nitrobenzhydrazide, conducted by Dikmen & Ünver (2021) (Dikmen & Ünver, 2021), provide insights into the chemical and spectroscopic properties of such complexes. This research contributes to understanding the chemical behavior of 3-Nitrobenzhydrazide in complex formation.

4. Catalytic Applications in Chemical Reactions

Sutradhar et al. (2019) Sutradhar et al. (2019) explored the use of Ni(II)-Aroylhydrazone Complexes, derived from 3-Nitrobenzhydrazide, as catalysts in solvent-free nitroaldol condensation reactions. This highlights the potential of 3-Nitrobenzhydrazide derivatives in facilitating chemical synthesis.

5. Inhibition of Cellular Processes

3-Nitropropionic acid, related to 3-Nitrobenzhydrazide, was studied by Scallet et al. (2003) (Scallet et al., 2003) for its effects on succinate dehydrogenase activity in cells. This research contributes to understanding how 3-Nitrobenzhydrazide related compounds can affect cellular bioenergetics.

6. Ligand Synthesis and Crystal Structure Analysis

Vrdoljak et al. (2023) Vrdoljak et al. (2023) investigated the synthesis of ligands from 4-hydroxybenzhydrazone-related compounds and analyzed the crystal structures of resulting Ni(II) complexes. This study provides insights into the structural and chemical properties of 3-Nitrobenzhydrazide derivatives.

7. Imaging and Tracking in Biological Systems

Zhou et al. (2021) Zhou et al. (2021) developed a fluorescent probe based on 4-nitrobenzyl, related to 3-Nitrobenzhydrazide, for tracking carbon monoxide-releasing molecules in living cells. This application demonstrates the potential of 3-Nitrobenzhydrazide derivatives in bioimaging and tracking.

Safety And Hazards

3-Nitrobenzhydrazide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-2-1-3-6(4-5)10(12)13/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWXLVDAVTOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060690
Record name Benzoic acid, 3-nitro-, hydrazide
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Nitrobenzhydrazide

CAS RN

618-94-0
Record name 3-Nitrobenzohydrazide
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Record name 3-Nitrobenzhydrazide
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Record name 3-Nitrobenzhydrazide
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Record name Benzoic acid, 3-nitro-, hydrazide
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Synthesis routes and methods I

Procedure details

A mixture of 167g (1 mole) of m-nitrobenzoic acid and 160g (5 moles) of methanol was refluxed with stirring for 3 hours while a stream of dry HCl was bubbled in. A precipitate which formed on cooling to room temperature was filtered off, and dissolved in hot methanol. The solution was boiled for 10 minutes with a mixture of sodium carbonate and anhydrous calcium sulfate and was then filtered. The filtrate was stirred and refluxed while 118g (2 moles) of 85% hydrazine hydrate was added. The mixture was refluxed for 90 minutes and allowed to cool. The solid product was filtered off and recrystallized from water to give 258 g of m-nitrobenzhydrazide, m.p. 155°-155.5°C.
[Compound]
Name
167g
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160g
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5 mol
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Synthesis routes and methods II

Procedure details

Methyl 3-nitrobenzoate (940.7 mg; 5.19 mmol; 1 eq.) is dissolved in EtOH (24 ml). Hydrazine hydrate (4.04 ml; 83.09 mmol; 16 eq.) is added and the mixture is stirred 1 hour at rt. It is stirred at 60° C. for 6 hours and rt overnight. The precipitate formed is filtrated and dried under vacuo, affording 3-nitrobenzohydrazide as white-off solid (815.9 mg; 87%).
Quantity
940.7 mg
Type
reactant
Reaction Step One
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24 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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